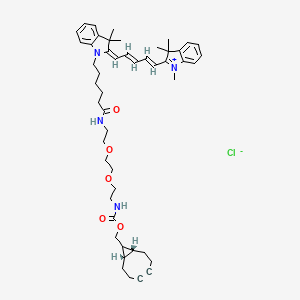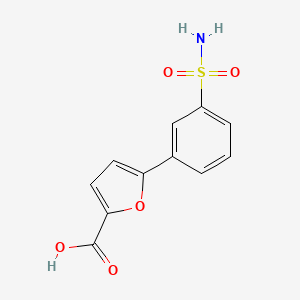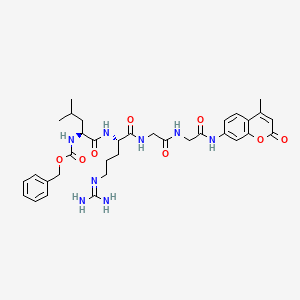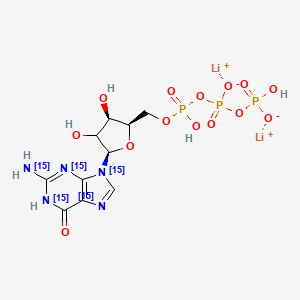
Guanosine triphosphate-15N5 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine triphosphate-15N5 (dilithium) is a compound where guanosine triphosphate is labeled with nitrogen-15 isotopes and complexed with lithium ions. Guanosine triphosphate is a naturally occurring nucleotide that plays a crucial role in various biological processes, including protein synthesis and signal transduction. The nitrogen-15 labeling makes it useful for various research applications, particularly in the fields of biochemistry and molecular biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into guanosine triphosphate. This can be achieved through the use of nitrogen-15 labeled precursors in the nucleotide synthesis pathway. The reaction conditions typically involve enzymatic or chemical methods to ensure the incorporation of the isotopes at specific positions within the guanosine triphosphate molecule .
Industrial Production Methods
Industrial production of guanosine triphosphate-15N5 (dilithium) involves large-scale synthesis using bioreactors and fermentation processes. Recombinant Escherichia coli strains can be engineered to overexpress the enzymes required for the biosynthesis of guanosine triphosphate, which is then purified and labeled with nitrogen-15 isotopes. The final product is complexed with lithium ions to form the dilithium salt .
化学反应分析
Types of Reactions
Guanosine triphosphate-15N5 (dilithium) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into guanosine diphosphate and inorganic phosphate.
Phosphorylation: Addition of phosphate groups to form cyclic guanosine monophosphate.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as kinases and phosphatases, as well as chemical reagents like acids and bases. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from these reactions include guanosine diphosphate, cyclic guanosine monophosphate, and various substituted derivatives of guanosine triphosphate .
科学研究应用
Guanosine triphosphate-15N5 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving nucleotide metabolism and enzyme kinetics.
Biology: Employed in research on signal transduction pathways and protein synthesis.
Medicine: Investigated for its potential as a therapeutic agent against viral infections, including COVID-19.
Industry: Utilized in the production of labeled nucleotides for various biochemical assays and diagnostic tests
作用机制
Guanosine triphosphate-15N5 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for guanosine triphosphatases, which hydrolyze guanosine triphosphate to guanosine diphosphate, releasing energy that drives cellular processes. The nitrogen-15 labeling allows for the tracking of guanosine triphosphate within cells, providing insights into its role in signal transduction, protein synthesis, and other cellular functions .
相似化合物的比较
Similar Compounds
Guanosine diphosphate-15N5 (dilithium): A similar compound where guanosine diphosphate is labeled with nitrogen-15 isotopes.
Guanosine monophosphate-15N5 (dilithium): Another related compound with nitrogen-15 labeled guanosine monophosphate.
Uniqueness
Guanosine triphosphate-15N5 (dilithium) is unique due to its specific labeling with nitrogen-15 isotopes, which allows for detailed studies of nucleotide metabolism and cellular processes. Its ability to act as a substrate for various enzymes and participate in multiple biochemical pathways makes it a valuable tool in scientific research .
属性
分子式 |
C10H14Li2N5O14P3 |
|---|---|
分子量 |
540.1 g/mol |
IUPAC 名称 |
dilithium;[[[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChI 键 |
SPQUPDOUIWTDAU-VTUFCYPXSA-L |
手性 SMILES |
[Li+].[Li+].C1=[15N]C2=C([15N]1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15N]=C([15NH]C2=O)[15NH2] |
规范 SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


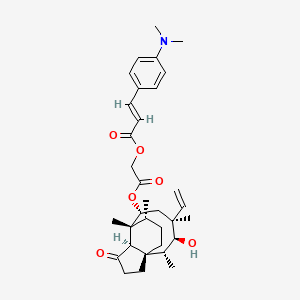
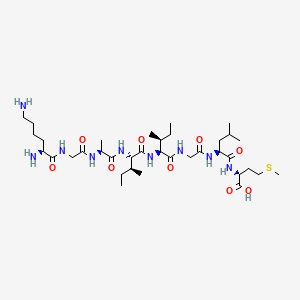
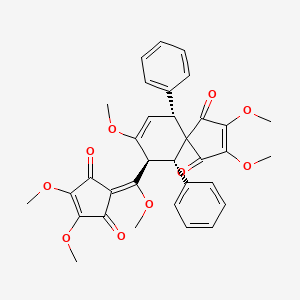
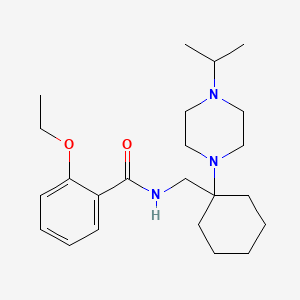
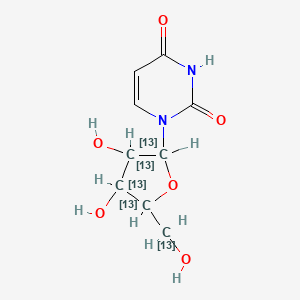
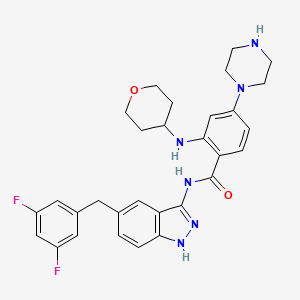
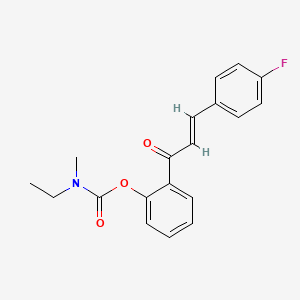
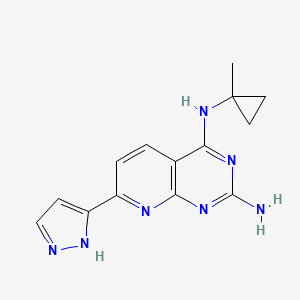
![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
